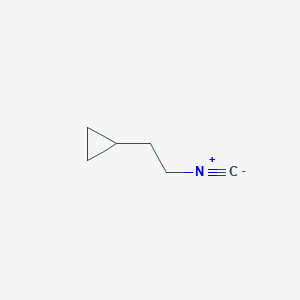
(2-Isocyanoethyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Isocyanoethyl)cyclopropane is an organic compound that features a cyclopropane ring attached to an isocyanoethyl group. Cyclopropane rings are known for their high strain and reactivity due to the angle strain in the three-membered ring. The isocyanoethyl group adds further reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isocyanoethyl)cyclopropane can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium cyanide to form cyclopropylmethyl cyanide, which is then converted to this compound through a series of steps involving hydrolysis and dehydration . Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with an appropriate isocyanate to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
化学反応の分析
Types of Reactions
(2-Isocyanoethyl)cyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce cyclopropylamines .
科学的研究の応用
(2-Isocyanoethyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials .
作用機序
The mechanism of action of (2-Isocyanoethyl)cyclopropane involves its reactivity due to the strained cyclopropane ring and the isocyano group. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can lead to changes in the activity of the target molecules, affecting biological pathways and processes .
類似化合物との比較
Similar Compounds
(2-Isothiocyanatoethyl)cyclopentane: Similar in structure but with a cyclopentane ring instead of a cyclopropane ring.
Spirocyclopropane derivatives: Compounds with a spirocyclic structure involving a cyclopropane ring
Uniqueness
(2-Isocyanoethyl)cyclopropane is unique due to the combination of the highly strained cyclopropane ring and the reactive isocyano group. This combination provides a versatile platform for various chemical transformations and applications in different fields .
特性
分子式 |
C6H9N |
|---|---|
分子量 |
95.14 g/mol |
IUPAC名 |
2-isocyanoethylcyclopropane |
InChI |
InChI=1S/C6H9N/c1-7-5-4-6-2-3-6/h6H,2-5H2 |
InChIキー |
MVMVOWOCLWRCEH-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]CCC1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















